1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties : Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamides and -3-carboxylate in good yields, highlighting its potential in creating new compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Improved Synthesis Methods : Dong (2011) improved the synthesis of 1H-pyrazole-4-carboxylic acid, indicating advancements in the efficiency of producing pyrazole derivatives (Dong, 2011).
Development of Structurally Diverse Pyrazole Derivatives : Xue et al. (2016) reported the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to form 1,3,5-trisubstituted pyrazoles, showcasing the versatility of pyrazole compounds (Xue, Liu, Qing, & Wang, 2016).
Functionalization Reactions for New Compounds : Yıldırım and Kandemirli (2006) studied the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, further demonstrating the adaptability of pyrazole derivatives in synthesizing new compounds (Yıldırım & Kandemirli, 2006).
Ligand Synthesis for Medicinal Chemistry and Catalysis : Dalinger et al. (2020) aimed to create novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for use in medicinal chemistry and metal complex catalysis, highlighting its application in these fields (Dalinger et al., 2020).
Corrosion Inhibition : Herrag et al. (2007) evaluated pyrazole derivatives, including 1H-pyrazole-3carboxylic acid, as corrosion inhibitors for steel, suggesting its utility in material science (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Electrochemiluminescence Applications : Feng et al. (2016) synthesized metal complexes with pyrazolecarboxylic acid derivatives, demonstrating significant electrochemiluminescence, indicating potential applications in optical and electronic devices (Feng, Ma, Zhang, Li, & Zhao, 2016).
Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-4-10(9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAASGVOMALSIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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